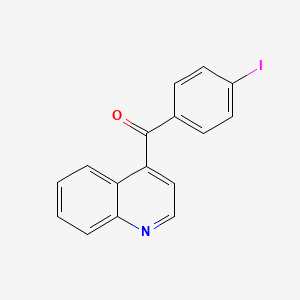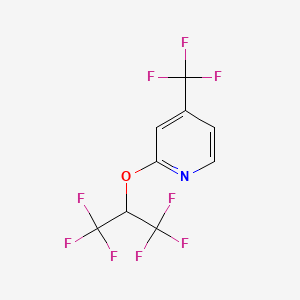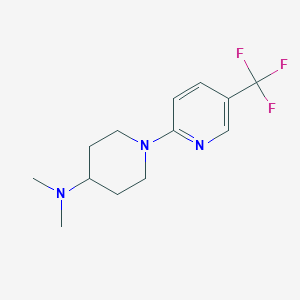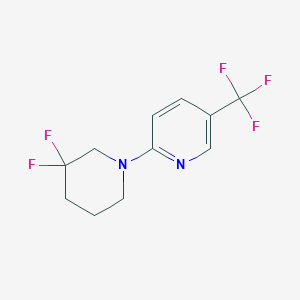
4-(4-Iodobenzoyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Iodobenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system substituted with a 4-iodobenzoyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Iodobenzoyl)quinoline typically involves the reaction of 4-iodobenzoic acid with quinoline derivatives. One common method is the Friedel-Crafts acylation reaction, where 4-iodobenzoic acid is reacted with quinoline in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Iodobenzoyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the 4-iodobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, with bases such as potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium phosphate (K3PO4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted quinoline derivatives.
Oxidation Reactions: Formation of quinoline N-oxide.
Reduction Reactions: Formation of dihydroquinoline derivatives.
Coupling Reactions: Formation of biaryl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Iodobenzoyl)quinoline has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Iodobenzoyl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the fragmentation of bacterial DNA and ultimately bacterial cell death . The compound may also interact with other molecular targets, such as kinases or ion channels, depending on its structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromobenzoyl)quinoline
- 4-(4-Chlorobenzoyl)quinoline
- 4-(4-Fluorobenzoyl)quinoline
Uniqueness
4-(4-Iodobenzoyl)quinoline is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This property can enhance the compound’s binding affinity to biological targets and improve its pharmacokinetic properties. Additionally, the iodine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse biological activities .
Propiedades
IUPAC Name |
(4-iodophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNUIHLRPIRZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)


![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine](/img/structure/B1406241.png)










